2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide
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Overview
Description
2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide is a complex organic compound featuring a thiazolopyrimidine core
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The thiazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to inhibit specific enzymes or receptors is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
While the specific mechanism of action for “2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide” is not mentioned in the search results, thiazolopyrimidines are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs .
Future Directions
Thiazolopyrimidines, including “2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide”, have huge synthetic potential and are promising scaffolds for the design of new medicines . Future research may focus on further exploring their biological activities and developing more efficient synthesis methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core, followed by acylation and amidation reactions to introduce the acetamido and benzamide groups.
Formation of Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thioamide and a β-ketoester can be cyclized using a strong acid like hydrochloric acid.
Acylation: The thiazolopyrimidine intermediate is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: Finally, the acylated intermediate undergoes amidation with benzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid over-substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzamide moiety.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class include 2-aminothiazolo[3,2-a]pyrimidines, which also exhibit biological activity.
Benzamides: Compounds like 2-aminobenzamide share structural similarities and are studied for their biological effects.
Uniqueness
What sets 2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide apart is its combined structural features, which may confer unique biological activities not seen in simpler analogs. The presence of both the thiazolopyrimidine core and the benzamide moiety allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-14(22)10-3-1-2-4-11(10)18-12(20)7-9-8-23-15-17-6-5-13(21)19(9)15/h1-6,9H,7-8H2,(H2,16,22)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKRVVCUNXQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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